Pyrrolidinium, 1,1-dimethyl-

Supercapacitor Electrolyte Gravimetric Capacitance

Pyrrolidinium, 1,1-dimethyl- (CAS 15312-12-6), commonly referred to as the N,N-dimethylpyrrolidinium (DMP⁺) cation, is a small, cyclic quaternary ammonium species with the molecular formula C₆H₁₄N⁺. This cation functions as a versatile building block for ionic liquids (ILs), organic ionic plastic crystals (OIPCs), and hybrid perovskite frameworks.

Molecular Formula C6H14N+
Molecular Weight 100.18 g/mol
CAS No. 15312-12-6
Cat. No. B12292690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidinium, 1,1-dimethyl-
CAS15312-12-6
Molecular FormulaC6H14N+
Molecular Weight100.18 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1)C
InChIInChI=1S/C6H14N/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3/q+1
InChIKeyGARJMFRQLMUUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to Pyrrolidinium, 1,1-dimethyl- (CAS 15312-12-6) as a Key Cationic Precursor for Advanced Electrolytes and Hybrid Materials


Pyrrolidinium, 1,1-dimethyl- (CAS 15312-12-6), commonly referred to as the N,N-dimethylpyrrolidinium (DMP⁺) cation, is a small, cyclic quaternary ammonium species with the molecular formula C₆H₁₄N⁺ [1]. This cation functions as a versatile building block for ionic liquids (ILs), organic ionic plastic crystals (OIPCs), and hybrid perovskite frameworks. Unlike larger or acyclic ammonium cations, the compact 5-membered pyrrolidine ring bearing two methyl substituents offers a distinctive combination of high charge density and moderate steric bulk, which directly influences ion packing, phase behavior, and electrochemical stability [2]. Its primary research significance stems from its role as a performance-enhancing component in next-generation energy storage electrolytes, including those for supercapacitors, lithium-metal batteries, and sodium-metal batteries [3][4].

Why Generic Pyrrolidinium or Quaternary Ammonium Substitution Cannot Replace Pyrrolidinium, 1,1-dimethyl- in High-Voltage Energy Storage


While the broader class of quaternary ammonium salts, including tetraethylammonium tetrafluoroborate (TEABF₄), serve as workhorse electrolytes, direct substitution by these seemingly analogous compounds leads to a measurable performance deficit in high-voltage electric double-layer capacitors (EDLCs). The 1,1-dimethylpyrrolidinium cation uniquely combines a small ionic radius with a cyclic structure, enabling superior ion mobility and more efficient electric double-layer formation within the micropores of activated carbon electrodes [1]. In stark contrast, the acyclic tetraethylammonium (TEA⁺) cation, despite its widespread commercial use, delivers lower gravimetric capacitance and inferior long-term cycling stability at elevated voltages (3.0 V and above) [1]. Furthermore, even closely related cyclic analogs such as spiro-(1,1′)-bipyrrolidinium (SBP⁺) fail to match the rate capability of DMP⁺ due to larger molecular volume, which hinders ion transport and limits power density [2]. This evidence underscores that the precise steric and electrochemical fingerprint of the 1,1-dimethylpyrrolidinium cation is non-negotiable for applications demanding both high energy and high power densities.

Quantitative Evidence Guide for Pyrrolidinium, 1,1-dimethyl- Differentiation in EDLCs, Hybrid Perovskites, and Ionic Plastic Crystals


Superior Gravimetric Capacitance and Energy Density vs. TEABF₄ and SBPBF₄ in EDLCs

In a direct head-to-head study of 1 M electrolyte systems in acetonitrile (ACN), the novel salt 1,1-dimethylpyrrolidinium tetrafluoroborate (DMPBF₄) demonstrated higher gravimetric capacitance and superior rate capability compared to the standard electrolytes tetraethylammonium tetrafluoroborate (TEABF₄) and spiro-(1,1′)-bipyrrolidinium tetrafluoroborate (SBPBF₄) [1]. The energy density of an EDLC using DMPBF₄/ACN reached 40.61 Wh kg⁻¹ at a working voltage of 3.0 V, outperforming the commercial benchmark [1].

Supercapacitor Electrolyte Gravimetric Capacitance Rate Capability EDLC

Extended Float Test Durability vs. Standard Electrolytes at 3.0 V

The long-term operational stability of the DMPBF₄-based electrolyte was benchmarked against TEABF₄ and SBPBF₄ in a high-voltage float test, a critical stress test for commercial viability [1]. EDLCs containing DMPBF₄ retained 87.9% of their initial capacitance in ACN and 87.5% in propylene carbonate (PC) after 1,000 hours of continuous floating at 3.0 V [1].

Cycling Stability Float Test Capacitance Retention EDLC High-Voltage

Distinctive Low-Current Capacitance vs. Tetramethylphosphonium BF₄ (TMPBF₄)

A comparative study on the size effect of electrolyte ions challenged the general design rule that smaller ions always yield higher capacitance. At a low current density of 0.1 A g⁻¹, a supercapacitor with DMPBF₄ in acetonitrile (AN) exhibited a specific capacitance of 25.0 ± 0.2 F g⁻¹, which was slightly higher than that of the physically smaller tetramethylphosphonium tetrafluoroborate (TMPBF₄) with 24.6 ± 0.1 F g⁻¹ [1]. This reversal was attributed to more favorable cation-anion interactions near the electrode surface for the DMP⁺ cation, demonstrating that the cyclic pyrrolidinium structure provides a functional advantage beyond a simple size argument [1].

Supercapacitor Tetrafluoroborate Size Effect Capacitance Ion Solvation

Elevated Phase Transition Temperature in Hybrid Post-Perovskites vs. Non-Cyclic Cation

In the construction of hybrid post-perovskites, the N,N-dimethylpyrrolidinium cation (DMP⁺) was used to create (DMP)[Mn(dca)₃]. The presence of this polar cyclic quaternary ammonium cation elevated the phase-transition temperature by a significant 48 K compared to analogs based on non-cyclic organic cations [1]. The compound undergoes a reversible phase transition from orthorhombic Bmmb to monoclinic P2₁/n space group at 249 K, a property directly linked to the cation's ability to generate a significant dielectric switching effect and facilitate interlayer sliding [1].

Hybrid Perovskite Phase Transition Dielectric Switching Organic-Inorganic Crystal Engineering

Unique Ionic Plastic Crystal Phase Behavior vs. N-ethyl-N-methylpyrrolidinium Analog

N,N-dimethylpyrrolidinium tetrafluoroborate (DMPBF₄) exhibits unusual phase behavior as an organic ionic plastic crystal (OIPC), which is critical for all-solid-state electrolyte applications. Analysis by ¹H and ¹¹B NMR and powder XRD revealed that its phase sequence and molecular rotational dynamics are distinctly different from those of the closely related N-ethyl-N-methylpyrrolidinium tetrafluoroborate [1]. The unique plastic crystalline phase of DMPBF₄ provides a solid-state matrix with high ionic conductivity, a property exploited in novel solid electrolytes for lithium-ion batteries [2].

Organic Ionic Plastic Crystal Phase Behavior Solid-State Electrolyte NMR Thermal Analysis

Identical Ion Packing to Piperidinium Iodide but Distinct Thermal Properties

A seminal study on crystal packing compared the single-crystal structures of N,N-dimethylpyrrolidinium iodide (PYR₁₁I) with its six-membered ring analog, N,N-dimethylpiperidinium iodide (PIP₁₁I). Despite the differences in ring size (5 vs. 6 atoms), the two salts were found to have essentially identical ion crystal packing at -150 °C [1]. However, when the phase behavior and thermal stability were compared, significant differences emerged, indicating that the thermal response is highly sensitive to the subtle steric and conformational attributes of the pyrrolidinium ring, not just the packing motif [1].

Crystal Packing Iodide Salt Thermal Stability X-ray Diffraction Structure-Property

Procurement-Driven Application Scenarios for Pyrrolidinium, 1,1-dimethyl- Derivatives


Next-Gen High-Voltage Supercapacitors: Procuring DMPBF₄ over TEABF₄

Procurement teams seeking to push the energy density of EDLCs beyond current commercial limits (which typically use TEABF₄) should source 1,1-dimethylpyrrolidinium tetrafluoroborate. Evidence from direct comparison studies shows that DMPBF₄/ACN electrolytes deliver an energy density of 40.61 Wh kg⁻¹ and retain 87.9% capacitance after a 1,000-hour float test at 3.0 V, a critical durability marker for industrial systems [1]. This performance advantage directly supports the development of supercapacitors for grid stabilization and high-power electric vehicle energy recovery.

Solid-State Lithium Battery Electrolytes: Leveraging the OIPC Phase of DMPFSI

For developing all-solid-state lithium metal batteries, the N,N-dimethylpyrrolidinium bis(fluorosulfonyl)imide (P₁₁FSI) ionic plastic crystal is a superior choice. Research demonstrates that this specific DMP⁺ salt exhibits high ionic conductivity in its unusual plastic crystalline phase and excellent compatibility with lithium metal anodes [1]. This makes DMP⁺-based OIPCs a strategic procurement priority for fabricating safer, high-energy-density solid-state cells that avoid the leakage and flammability issues of liquid electrolytes.

Sensing and Data Storage: Tuning Phase-Change Materials with DMP⁺ Cation

Materials researchers focusing on switchable dielectrics and phase-change memory should prioritize the DMP⁺ cation for hybrid perovskite synthesis. The incorporation of N,N-dimethylpyrrolidinium has been shown to elevate the phase-transition temperature by precisely 48 K in a post-perovskite framework, creating a sharp dielectric switching effect [1]. This quantifiable thermal control is essential for designing responsive materials for sensors, actuators, and next-generation data storage devices where a specific switching temperature is a critical performance parameter.

Supercapacitor Electrolyte Additive for Aqueous Systems

In aqueous Zn-ion or Li/CFₓ battery systems, N,N-dimethylpyrrolidinium tetrafluoroborate (DMPBF₄) has been specifically demonstrated as a highly effective electrolyte additive. When introduced into a typical ZnSO₄ electrolyte, it significantly strengthens Zn anode stability [1], while in Li/CFₓ primary batteries, it substantially promotes both energy density and rate capability [2]. This dual-function additive role makes the DMP⁺-based salt a highly specific and evidence-backed procurement item for researchers developing high-performance aqueous and primary battery systems.

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